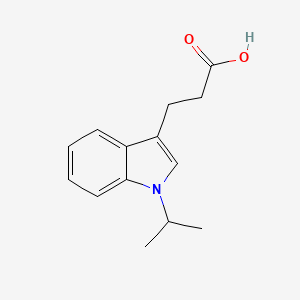

3-(1-isopropyl-1H-indol-3-yl)propanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-(1-propan-2-ylindol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-10(2)15-9-11(7-8-14(16)17)12-5-3-4-6-13(12)15/h3-6,9-10H,7-8H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWPGMUMTCROQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C2=CC=CC=C21)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of Acetylenic Amines to Indole Core

A widely used method involves the Sonogashira coupling of 2-iodoaniline derivatives with alkynes followed by gold(III)-catalyzed cyclization to form the indole ring. For example, iodinated aniline derivatives can be coupled with alkynes bearing the propanoic acid or protected precursor, then cyclized under mild conditions using AuCl3 to yield the indole core with the propanoic acid side chain at the 3-position.

N-Isopropylation of the Indole Nitrogen

After indole formation, the N1 position is alkylated with isopropyl halides (e.g., isopropyl bromide) in the presence of a base such as potassium carbonate or sodium hydride. This reaction is often performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures to ensure selective N-alkylation.

Conversion of Nitrile to Propanoic Acid

An alternative approach starts with 3-(1-isopropyl-1H-indol-3-yl)propanenitrile, which is hydrolyzed to the corresponding propanoic acid using aqueous potassium hydroxide under heating for several hours. This hydrolysis proceeds via the formation of the amide intermediate followed by further hydrolysis to the acid, yielding the desired 3-(1-isopropyl-1H-indol-3-yl)propanoic acid in good yield (up to 85%).

The Sonogashira coupling followed by AuCl3-mediated cyclization is a mild and chemoselective method for constructing the indole ring with a propanoic acid side chain, allowing for various substitutions at the 2-position if desired.

N-Alkylation with isopropyl halides is efficient and yields high purity N-substituted indoles without significant side reactions when controlled properly.

Hydrolysis of nitrile precursors is a reliable method for introducing the propanoic acid group, with potassium hydroxide being a commonly used base under reflux conditions, providing good yields and purity.

The choice of solvents, catalysts, and reaction conditions significantly affects yields and selectivity. For example, polar aprotic solvents favor N-alkylation, while gold catalysis enables mild cyclization conditions minimizing decomposition.

The preparation of this compound involves a combination of modern coupling techniques, catalytic cyclizations, selective N-alkylation, and functional group transformations. The most effective methods employ Sonogashira coupling and gold-catalyzed cyclization to form the indole core, followed by N-isopropylation and nitrile hydrolysis to install the propanoic acid moiety. These methods provide high yields, selectivity, and versatility for further structural modifications.

This synthesis is supported by detailed experimental protocols and yields reported in peer-reviewed literature and patent disclosures, ensuring the reliability and reproducibility of the preparation methods.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(1-Isopropyl-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the indole ring to its corresponding oxindole derivative.

Reduction: Reduction reactions can reduce the propanoic acid moiety to its corresponding alcohol.

Substitution: Substitution reactions can replace the isopropyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Oxindole derivatives.

Reduction: Propanoic acid alcohol derivatives.

Substitution: Substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

Antidepressant Properties

Research has indicated that derivatives of indole, including 3-(1-isopropyl-1H-indol-3-yl)propanoic acid, exhibit potential antidepressant effects. Indole compounds are known to influence serotonin pathways, which are crucial for mood regulation. A study highlighted the compound's ability to enhance serotonin levels in the brain, suggesting its utility in treating depression and anxiety disorders .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its mechanism involves the reduction of oxidative stress and inflammation in neuronal cells. Experimental results demonstrated that this compound can significantly decrease neuronal cell death induced by neurotoxic agents .

Anti-inflammatory Activity

In vitro studies have shown that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines, making it a candidate for developing treatments for chronic inflammatory conditions such as arthritis .

Fungicidal Activity

This compound has been explored as an agricultural fungicide. Its application in crop protection has shown effectiveness against various fungal pathogens, enhancing plant resilience and yield. Field trials indicated a significant reduction in fungal infections when treated with formulations containing this compound .

Plant Growth Regulation

The compound also acts as a plant growth regulator, promoting root and shoot development in several plant species. Research findings suggest that it can stimulate growth hormones, leading to improved biomass and overall health of crops .

Metabolic Pathways

As a metabolite of tryptophan, this compound plays a role in various metabolic pathways within the human body. Its involvement in the synthesis of neurotransmitters underscores its importance in maintaining neurological health .

Drug Development Potential

Given its diverse biological activities, this compound is being evaluated for potential use in drug development. Its structural characteristics allow for modifications that could enhance efficacy and reduce side effects in therapeutic applications .

Clinical Trials on Depression

A clinical trial assessed the effects of this compound on patients with major depressive disorder. Results showed significant improvement in mood scores after administration over a four-week period, indicating its potential as an adjunct therapy for depression .

Agricultural Field Trials

Field trials conducted on soybean crops treated with this compound demonstrated a 30% increase in yield compared to untreated controls due to enhanced resistance to fungal pathogens and improved nutrient uptake .

Wirkmechanismus

The mechanism by which 3-(1-isopropyl-1H-indol-3-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to a cascade of biochemical reactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Substituent Variations on the Indole Nitrogen

3-(1H-Indol-3-yl)propanoic Acid (IpA)

- Molecular Formula: C₁₁H₁₁NO₂

- Molecular Weight : 189.21 g/mol

- CAS : 830-96-6

- Key Differences : Lacks substitution at the indole nitrogen (N1 position).

- IpA is reported as non-hazardous and lacks significant bioaccumulative or toxic risks .

3-(1-Methyl-1H-indol-3-yl)propanoic Acid

- Molecular Formula: C₁₂H₁₃NO₂

- Molecular Weight : 203.24 g/mol

- Key Differences : Methyl group at N1 instead of isopropyl.

- Properties : Intermediate lipophilicity between IpA and the isopropyl analog. Methyl substitution may moderately improve membrane permeability but to a lesser extent than isopropyl.

Modifications to the Propanoic Acid Chain

3-(1H-Indol-3-yl)-2-oxopropanoic Acid

- Molecular Formula: C₁₁H₉NO₃

- Key Feature: Ketone group at the α-position of the propanoic acid chain .

- However, the absence of a carboxylic acid at the β-position alters acidity (pKa ~2.5 vs. ~4.7 for IpA) .

3-(4-Hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic Acid

- Molecular Formula: C₁₄H₁₆O₆ (non-indole derivative)

- Key Feature: Aryl and oxopyran substitutions on the propanoic acid chain.

- Properties : Hydroxyl and ether groups increase polarity, reducing cell permeability but enhancing solubility. Reported cytotoxicity (43.2% brine shrimp mortality at 0.1 mg/mL) suggests bioactivity distinct from indole derivatives .

Heterocyclic and Aromatic Modifications

3-(4-Methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic Acid

- Molecular Formula: C₁₈H₁₇NO₃

- Key Feature : Isoindole ring with a 4-methylphenyl group .

- Properties: Extended aromatic system and oxo group may enhance π-π stacking interactions with biological targets.

3-(1,3-Dioxoisoindolin-2-yl)propanoic Acid

Biologische Aktivität

3-(1-Isopropyl-1H-indol-3-yl)propanoic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and mechanisms of action, highlighting its therapeutic potential across various biological systems.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C14H17NO2

- Molecular Weight : 233.29 g/mol

- Purity : ≥95% (as per supplier specifications)

Synthesis

Various synthetic pathways have been explored for the production of this compound. The synthesis often involves the reaction of indole derivatives with propanoic acid under controlled conditions to yield the desired compound with high purity and yield.

Biological Activity Overview

The biological activities of this compound include:

- Inhibition of Phospholipase A2 : This compound has been identified as a potent inhibitor of cytosolic phospholipase A2α (cPLA2α), which plays a critical role in inflammation and pain pathways. It demonstrated significant efficacy in both enzyme assays and cell-based models, suggesting potential applications in treating inflammatory diseases .

- Antimalarial Activity : In vitro studies have indicated that derivatives related to this compound exhibit strong antiplasmodial activity against various strains of Plasmodium falciparum. Specifically, modifications in the side chains have shown enhanced activity, with some compounds achieving IC50 values in the nanomolar range .

- Neuroprotective Effects : Recent research has highlighted the neuroprotective properties of indole-based compounds, including this compound. These compounds have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's .

Table 1: Biological Activity Summary

Case Study 1: Anti-inflammatory Potential

A study evaluated the anti-inflammatory effects of this compound in a murine model of ear edema induced by tetradecanoyl phorbol acetate. The compound demonstrated significant reduction in edema, indicating its potential as an anti-inflammatory agent .

Case Study 2: Neuroprotective Mechanisms

In vitro studies using SH-SY5Y neuroblastoma cells assessed the neuroprotective effects of this indole derivative against oxidative stress induced by hydrogen peroxide. Results showed that the compound significantly reduced cell death and oxidative damage, suggesting its potential utility in neurodegenerative disease therapies .

Q & A

Basic Research Questions

Q. What spectroscopic and analytical methods are critical for confirming the identity of 3-(1-isopropyl-1H-indol-3-yl)propanoic acid?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the indole and isopropyl substituents, high-resolution mass spectrometry (HRMS) to verify the molecular formula (C₁₄H₁₇NO₂), and elemental analysis for purity validation. Chromatographic techniques like HPLC can assess impurities, while infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. What synthetic strategies are viable for preparing this compound?

- Methodology : A common approach involves Friedel-Crafts alkylation of indole derivatives with isopropyl halides, followed by propanoic acid side-chain introduction via Michael addition or carboxylation. Optimize reaction conditions (e.g., anhydrous environment, catalytic acids like acetic acid) to minimize byproducts. For example, refluxing with sodium acetate in acetic acid (as used in analogous indole syntheses) enhances regioselectivity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound crystals, particularly with disordered solvent molecules?

- Methodology : Use SHELX programs (e.g., SHELXL for refinement) to model disorder. For unresolved solvent contributions, apply the SQUEEZE algorithm in PLATON to subtract electron density from disordered regions, ensuring accurate molecular geometry and hydrogen-bonding network analysis .

Q. What strategies address contradictions between experimental NMR data and computational predictions for this compound?

- Methodology : Re-examine sample purity via HPLC or recrystallization. If discrepancies persist, perform solvent titrations (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent effects on chemical shifts. Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra, adjusting for solvent polarity and conformational dynamics .

Q. How can researchers optimize crystallization conditions to obtain high-quality single crystals for structural analysis?

- Methodology : Screen solvent systems (e.g., ethanol/water mixtures) via vapor diffusion. Adjust temperature gradients and supersaturation rates. For hygroscopic or thermally sensitive samples, use inert atmospheres and anti-solvent crystallization. Validate crystal quality with pre-experiment powder X-ray diffraction (PXRD) .

Q. What computational tools are effective for modeling the reactivity of this compound in biological systems?

- Methodology : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins. Use molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes. Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.